BenchChemオンラインストアへようこそ!

Haegtftsdvssylegqaakefiawlvkgrg-NH2

GLP-1 Receptor Binding Affinity Drug Discovery

Haegtftsdvssylegqaakefiawlvkgrg-NH2 (GLP-1 (7-36) amide) is the major endogenous bioactive incretin (~75% of circulating active GLP-1). With EC50 0.08 nM (cAMP) and Ki 1.5 nM, it is the essential native ligand for calibrating GLP-1R assays. Its defined DPP-4 cleavage (His-Ala) and NEP 24.11 degradation make it the only valid substrate for inhibitor screening and metabolic stability studies. Substitution with GLP-1(7-37) or therapeutic analogs (e.g., liraglutide) introduces experimental artifacts. Required for LC-MS/MS method development and organ bath pharmacology as the physiological comparator.

Molecular Formula C151H229N41O46
Molecular Weight 3354.7 g/mol
Cat. No. B10849015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaegtftsdvssylegqaakefiawlvkgrg-NH2
Molecular FormulaC151H229N41O46
Molecular Weight3354.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N
InChIInChI=1S/C151H229N41O46/c1-17-77(10)121(148(236)170-81(14)127(215)178-105(60-87-63-161-92-36-25-24-35-90(87)92)138(226)180-101(56-74(4)5)139(227)189-119(75(6)7)146(234)177-94(37-26-28-52-152)130(218)163-66-112(201)171-93(39-30-54-160-151(157)158)129(217)162-65-111(156)200)191-140(228)103(57-84-31-20-18-21-32-84)181-135(223)99(47-51-117(208)209)176-134(222)95(38-27-29-53-153)173-125(213)79(12)167-124(212)78(11)169-133(221)98(44-48-110(155)199)172-113(202)67-164-132(220)97(46-50-116(206)207)175-136(224)100(55-73(2)3)179-137(225)102(59-86-40-42-89(198)43-41-86)182-143(231)107(69-193)185-145(233)109(71-195)186-147(235)120(76(8)9)190-142(230)106(62-118(210)211)183-144(232)108(70-194)187-150(238)123(83(16)197)192-141(229)104(58-85-33-22-19-23-34-85)184-149(237)122(82(15)196)188-114(203)68-165-131(219)96(45-49-115(204)205)174-126(214)80(13)168-128(216)91(154)61-88-64-159-72-166-88/h18-25,31-36,40-43,63-64,72-83,91,93-109,119-123,161,193-198H,17,26-30,37-39,44-62,65-71,152-154H2,1-16H3,(H2,155,199)(H2,156,200)(H,159,166)(H,162,217)(H,163,218)(H,164,220)(H,165,219)(H,167,212)(H,168,216)(H,169,221)(H,170,236)(H,171,201)(H,172,202)(H,173,213)(H,174,214)(H,175,224)(H,176,222)(H,177,234)(H,178,215)(H,179,225)(H,180,226)(H,181,223)(H,182,231)(H,183,232)(H,184,237)(H,185,233)(H,186,235)(H,187,238)(H,188,203)(H,189,227)(H,190,230)(H,191,228)(H,192,229)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,157,158,160)/t77-,78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1
InChIKeyFZWMHWVGNYURLN-AAEALURTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Haegtftsdvssylegqaakefiawlvkgrg-NH2 (GLP-1 7-36 Amide) Procurement Guide: Native Incretin Reference Standard


The compound Haegtftsdvssylegqaakefiawlvkgrg-NH2, systematically known as Glucagon-Like Peptide-1 (7-36) amide, is the primary endogenous, bioactive form of the incretin hormone GLP-1. It is a 30-amino acid peptide derived from post-translational processing of proglucagon in intestinal L-cells. In humans, this amidated form constitutes approximately 75% of circulating active GLP-1, with the non-amidated GLP-1(7-37) representing the remainder [1]. This peptide exerts its physiological effects by binding to the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor, primarily on pancreatic beta-cells to stimulate glucose-dependent insulin secretion [2].

Haegtftsdvssylegqaakefiawlvkgrg-NH2: Why Generic Incretin Substitution Is Not Feasible


In the procurement of research-grade GLP-1 peptides, substitution of the specific sequence Haegtftsdvssylegqaakefiawlvkgrg-NH2 with generic, 'in-class' GLP-1 analogs or even other native isoforms like GLP-1(7-37) is not scientifically valid. While the biological effects of GLP-1(7-36) amide and GLP-1(7-37) are indistinguishable in acute human studies [1], they possess distinct metabolic clearance rates and are processed differently by key enzymes such as neutral endopeptidase 24.11 (NEP) [2]. More critically, engineered therapeutic analogs (e.g., liraglutide, semaglutide) feature substantial structural modifications (e.g., fatty acid acylation, amino acid substitutions) that drastically alter pharmacokinetic half-lives (from minutes to days) and receptor binding kinetics [3]. Using these analogs as a proxy for the native ligand in mechanistic studies of insulin secretion, DPP-4 metabolism, or GLP-1R signaling would introduce significant experimental artifacts, rendering data non-comparable and undermining the validity of the research.

Haegtftsdvssylegqaakefiawlvkgrg-NH2: Quantified Evidence for Product Selection vs. Key Comparators


GLP-1R Binding Affinity (Ki) of Haegtftsdvssylegqaakefiawlvkgrg-NH2 vs. Therapeutic Analog Taspoglutide

Haegtftsdvssylegqaakefiawlvkgrg-NH2 (native GLP-1(7-36)NH2) exhibits a binding affinity (Ki) for the human GLP-1 receptor that is comparable to the engineered analog taspoglutide. While taspoglutide shows an affinity constant of 1.1±0.2 nM, the native peptide has an affinity constant of 1.5±0.3 nM [1]. This indicates that the native ligand serves as an ideal reference standard for binding assays, as its affinity is not meaningfully altered by the N-terminal modifications found in many analogs.

GLP-1 Receptor Binding Affinity Drug Discovery Incretin Biology

Functional Potency (cAMP EC50) of Haegtftsdvssylegqaakefiawlvkgrg-NH2 vs. Taspoglutide

In a functional assay measuring GLP-1R-mediated cAMP accumulation, the native peptide Haegtftsdvssylegqaakefiawlvkgrg-NH2 demonstrates an EC50 of 0.08 nM. This is only marginally less potent than the stabilized analog taspoglutide, which has an EC50 of 0.06 nM [1]. The near-identical potency in this pathway underscores that the native sequence is highly optimized for receptor activation and provides a crucial baseline for evaluating the efficacy of new agonists.

cAMP Assay Functional Potency GLP-1R Agonism In Vitro Pharmacology

Gastrointestinal Smooth Muscle Contractility (pEC50) of Haegtftsdvssylegqaakefiawlvkgrg-NH2 vs. Exendin-4

In isolated ileum tissue from Suncus murinus, Haegtftsdvssylegqaakefiawlvkgrg-NH2 (GLP-1(7-36) amide) and exendin-4 exhibit equipotent contractile effects. Both compounds induced concentration-dependent contractions with identical potency, reflected in their pEC50 values of 8.4 [1]. This direct tissue-based comparison demonstrates that the native peptide has a physiological effect on gut motility that is equivalent to a clinically-approved therapeutic (exendin-4) in this ex vivo model.

Gastrointestinal Motility Tissue Pharmacology Exendin-4 Organ Bath

In Vitro Plasma Stability: Haegtftsdvssylegqaakefiawlvkgrg-NH2's Defining Limitation as a Research Tool

A critical and defining characteristic of Haegtftsdvssylegqaakefiawlvkgrg-NH2 is its extremely short half-life in biological matrices. It is rapidly degraded by dipeptidyl peptidase-4 (DPP-4) via removal of the N-terminal His-Ala dipeptide and is a good substrate for neutral endopeptidase (NEP) 24.11 [1][2]. In direct comparison to an engineered analog, the native peptide has an in vitro plasma half-life of just 50 minutes, whereas taspoglutide, modified to resist DPP-4 cleavage, exhibits a half-life of 9.8 hours [3].

Enzymatic Stability DPP-4 Cleavage NEP Degradation In Vitro Metabolism

Comparative Substrate Specificity for NEP 24.11: Haegtftsdvssylegqaakefiawlvkgrg-NH2 vs. Exendin-4

Haegtftsdvssylegqaakefiawlvkgrg-NH2 is characterized as a 'good substrate' for recombinant human neutral endopeptidase (NEP) 24.11, undergoing extensive and rapid cleavage. In stark contrast, the structurally related peptide exendin-4 (a GLP-1R super-agonist) is identified as a 'very poor substrate' for the same enzyme [1]. This difference in NEP susceptibility is a major factor contributing to the vastly different metabolic fates of these two peptides in vivo.

Neutral Endopeptidase Metabolic Stability Peptide Clearance Exendin-4

Haegtftsdvssylegqaakefiawlvkgrg-NH2: High-Value Application Scenarios for Scientific Procurement


Gold-Standard Positive Control in GLP-1R Functional Assays (cAMP, Insulin Secretion)

Haegtftsdvssylegqaakefiawlvkgrg-NH2 is the definitive native ligand for establishing assay validity in GLP-1R pharmacology. With a defined EC50 of 0.08 nM in cAMP accumulation assays [1] and a Ki of 1.5 nM in binding assays [1], it provides a precise, unmodified benchmark for quantifying the potency and efficacy of novel GLP-1R agonists, allosteric modulators, or antagonists. Its use ensures that experimental results are calibrated against the physiological ligand, a requirement for robust, reproducible data in drug discovery programs.

Essential Substrate for DPP-4 and NEP Enzyme Activity Assays

The rapid and well-characterized degradation of Haegtftsdvssylegqaakefiawlvkgrg-NH2 by DPP-4 (cleaving the N-terminal His-Ala dipeptide) and NEP 24.11 makes it the ideal substrate for in vitro enzymatic studies [1][2]. It is a critical reagent for screening DPP-4 inhibitors, evaluating the metabolic stability of new GLP-1 analogs, and investigating the physiological regulation of incretin hormone degradation. Any study focused on the catabolism of native GLP-1 is fundamentally dependent on the use of this specific sequence.

Calibrated Reference Standard for Mass Spectrometry and Bioanalytical Method Development

Given that GLP-1(7-36) amide represents the major active circulating form in vivo, this peptide is the required reference standard for developing and validating LC-MS/MS assays aimed at quantifying endogenous active GLP-1 levels in plasma and other biological matrices. Its distinct, well-characterized fragmentation pattern and defined degradation pathway to GLP-1(9-36) amide [1] are essential for ensuring the specificity and accuracy of bioanalytical methods used in both basic research and clinical studies.

Mechanistic Comparator in Ex Vivo Tissue Pharmacology Studies

In organ bath and tissue pharmacology experiments, Haegtftsdvssylegqaakefiawlvkgrg-NH2 serves as the physiologically relevant comparator for GLP-1R agonists like exendin-4. As shown in Suncus murinus ileum, where it is equipotent to exendin-4 in inducing contractions (pEC50 = 8.4) [2], the native peptide is the proper control for distinguishing between the acute receptor-mediated effects of GLP-1R activation and the confounding, prolonged actions of degradation-resistant analogs.

Quote Request

Request a Quote for Haegtftsdvssylegqaakefiawlvkgrg-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.